N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a structurally complex molecule featuring a fused thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and an ethanediamide (oxalamide) linker bonded to a 2,2-dimethoxyethyl moiety.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-25-12-6-4-11(5-7-12)22-16(13-9-28-10-14(13)21-22)20-18(24)17(23)19-8-15(26-2)27-3/h4-7,15H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOVNZFDYAUXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s key structural motifs are compared below with three related molecules from the evidence:
| Compound Name | Core Heterocycle | Substituents | Key Functional Groups |
|---|---|---|---|
| N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide | Thieno[3,4-c]pyrazole | 4-Methoxyphenyl, 2,2-dimethoxyethyl | Ethanediamide, methoxy, dimethoxyethyl |
| 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide | Pyrazole + thiophene | 4-Methylphenoxy, thienylmethyl | Acetamide, methylphenoxy |
| N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide | Thiazolo[3,2-b]triazole | 4-Fluorophenyl, 4-methoxyphenyl | Ethanediamide, fluoro, methoxy |
Key Observations :
- Heterocyclic Cores: The thieno[3,4-c]pyrazole core in the main compound is distinct from the pyrazole-thiophene hybrid in the cooling agent (–2) and the thiazolo-triazole system in the fluorophenyl derivative (). Fused heterocycles often enhance thermal stability and binding specificity in bioactive molecules .
- Substituent Effects: The 4-methoxyphenyl group in the main compound and ’s fluorophenyl derivative highlights the role of electron-donating (methoxy) vs. electron-withdrawing (fluoro) groups in modulating reactivity and target interactions. The dimethoxyethyl group in the main compound may improve solubility compared to the methylphenoxy group in ’s cooling agent .
- In contrast, the acetamide linker in ’s compound is simpler and less polar .
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